molecular formula C18H20N2O4S B2760914 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921919-91-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No. B2760914
CAS RN: 921919-91-7
M. Wt: 360.43
InChI Key: MEDUIBBUEFUKHN-UHFFFAOYSA-N
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Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Synthesis and Drug Design Applications

Research has explored the synthesis of various sulfonamide derivatives, including those related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide, demonstrating their potential as antimicrobial and antiproliferative agents. For instance, a study on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness against different human cell lines, showcasing the compound's relevance in drug design and therapeutic applications (Shimaa M. Abd El-Gilil, 2019).

Catalytic and Synthetic Chemistry

Catalytic enantioselective reactions involving cyclic imines dibenzo[b,f][1,4]oxazepines have been reported, where ethyl iodoacetate reacts with these cyclic imines to produce chiral derivatives. Such reactions, utilizing chiral ligands and zinc sources, offer pathways for synthesizing ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, contributing to the development of novel synthetic methodologies in organic chemistry (L. D. Munck et al., 2017).

Material Science and Heterocyclic Chemistry

The dibenzo[b,f][1,4]oxazepine heterocyclic system has been utilized in constructing heteropropellanes, attracting interest for potential modifications in drugs and the development of novel materials with unique physical properties. Such investigations underline the compound's utility in advancing material science and heterocyclic chemistry (L. Konstantinova et al., 2020).

Environmental Chemistry and Desulfurization

Studies have also explored the application of related sulfonamide compounds in environmental chemistry, particularly in oxidative desulfurization processes. For example, aerobic oxidative desulfurization using specific catalysts has been investigated to remove sulfur-containing compounds from fuels, highlighting the environmental applications of these chemical systems (Hongying Lu et al., 2010).

Bioorganic Chemistry and Enzyme Inhibition

Furthermore, derivatives of dibenzo[b,f][1,4]oxazepines have been examined for their inhibitory effects on human carbonic anhydrases, presenting a novel class of sulfonamides with potential therapeutic applications. Such research contributes to the field of bioorganic chemistry and pharmacology by identifying new avenues for drug development and enzyme inhibition (A. Sapegin et al., 2018).

Mechanism of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its action, which can help in the treatment of various central nervous system disorders .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-11-25(22,23)19-13-9-10-16-14(12-13)18(21)20(4-2)15-7-5-6-8-17(15)24-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDUIBBUEFUKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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